N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide
Description
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5S2/c27-21(24-22-23-20(14-32-22)15-6-5-9-18(13-15)26(28)29)16-7-4-8-17(12-16)25-33(30,31)19-10-2-1-3-11-19/h1-14,25H,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDKMBBMTNZVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Nitration of Phenyl Group: The nitration of the phenyl group is achieved using a mixture of concentrated nitric acid and sulfuric acid, introducing the nitro group at the desired position.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the amine group with sulfonyl chlorides under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Condensation: Imines or Schiff bases.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide typically involves multi-step organic reactions, including the formation of thiazole rings and sulfonamide linkages. The characterization of this compound is often achieved through techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of specific functional groups.
- Mass Spectrometry (MS) : Employed to ascertain the molecular weight and purity of the compound.
- Infrared (IR) Spectroscopy : Utilized for identifying functional groups based on their characteristic absorption bands.
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antioxidant Activity
Research has indicated that derivatives of thiazole compounds can function as antioxidants. For instance, studies on related thiazole derivatives have demonstrated their ability to scavenge free radicals, which is crucial in combating oxidative stress-related diseases .
Inhibition of Monoamine Oxidase
The compound has been evaluated for its inhibitory effects on human monoamine oxidase (hMAO) isoforms, particularly MAO-B. This inhibition is relevant for the treatment of neurodegenerative disorders such as Parkinson's disease. The presence of the nitrophenyl group enhances selectivity and potency against MAO-B, indicating its potential as a neuroprotective agent .
Antimicrobial Properties
The compound has shown promise in antimicrobial assays against various pathogens. For example, related thiazole derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective antibacterial activity. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
Case Studies and Research Findings
- Evaluation of Antioxidant Properties : A study synthesized 4-(3-nitrophenyl)thiazol-2-yl derivatives and assessed their antioxidant capabilities through in vitro assays. Results indicated significant free radical scavenging activity, suggesting potential applications in food preservation and health supplements .
- MAO-B Inhibition Studies : Another research project focused on the structure-activity relationship of hydrazone derivatives related to thiazole compounds. The findings revealed that modifications at specific positions significantly enhanced MAO-B inhibition, pointing towards optimized drug design for neurodegenerative conditions .
- Antimicrobial Activity Assessment : A comprehensive evaluation was conducted on thiazole-based compounds against fungal pathogens like Aspergillus niger. The study utilized the cup plate method to determine minimum inhibitory concentrations, revealing effective antifungal properties that could lead to new treatments for fungal infections .
Mechanism of Action
The mechanism of action of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group and sulfonamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares core structural motifs with several classes of bioactive molecules (Table 1):
| Compound Class | Key Structural Features | Substituent Variations |
|---|---|---|
| Target Compound | Thiazole core, 3-nitrophenyl, benzamide, phenylsulfonamido | Nitro group at phenyl ring; sulfonamido linkage |
| Triazole-thiones [1, 7–9] | 1,2,4-Triazole core, phenylsulfonyl, halogenated phenyl | Halogens (Cl, Br) at para-position; tautomeric thione-thiol equilibrium |
| EthR Inhibitors [2, 4–6] | Benzamide, thiazole, sulfonamido, trifluoropropyl | Trifluoropropyl group; fluorophenyl or propylsulfonamido substituents |
| Benzothiazole-carbamothioyl [4] | Benzo[d]thiazole, carbamothioyl, substituted benzamide | Substituted benzamide (e.g., methoxy, nitro) at ortho/para positions |
Key Observations :
- The 3-nitrophenyl group in the target compound distinguishes it from halogenated (Cl, Br) or fluorinated analogs in triazole-thiones and EthR inhibitors .
- The phenylsulfonamido linkage is shared with EthR inhibitors (e.g., compound 5 in ) but differs in connectivity; the target’s sulfonamido is directly attached to benzamide, whereas EthR inhibitors feature sulfonamido-propynyl or thiazole extensions .
Spectral Data :
- IR Spectroscopy : The target’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides (e.g., 1663–1682 cm⁻¹ in ) . Absence of S–H bands (~2500–2600 cm⁻¹) confirms the thiazole’s stability, similar to tautomerically locked triazole-thiones .
- NMR : Aromatic protons in the 3-nitrophenyl group would resonate downfield (~8.0–8.5 ppm) due to nitro’s electron-withdrawing effect, contrasting with halogenated analogs (e.g., 7.5–8.2 ppm for difluorophenyl in ) .
Bioactivity and Functional Implications
- EthR Inhibition : Thiazole-sulfonamido benzamides (, compounds 4–6) inhibit Mycobacterium tuberculosis EthR, with IC₅₀ values influenced by substituents. The target’s nitro group may enhance hydrophobic interactions but could reduce metabolic stability compared to trifluoropropyl groups .
- Kinase Inhibition : Benzothiazole-carbamothioyl analogs () show moderate kinase inhibition (e.g., IC₅₀ ~10 µM). The target’s sulfonamido group may improve hydrogen-bonding with kinase ATP pockets, though nitro’s bulkiness might hinder binding .
- Antimicrobial Activity : Triazole-thiones () exhibit antimicrobial properties; the target’s nitro group could augment activity against Gram-negative bacteria via membrane disruption .
Biological Activity
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including anticancer, antibacterial, and anti-inflammatory effects.
Structural Characteristics
- Molecular Formula : C22H16N4O5S2
- Molecular Weight : 480.51 g/mol
- CAS Number : 898422-22-5
The compound features a thiazole ring, a nitrophenyl substituent, and a phenylsulfonamide moiety, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with sulfonamides and nitrophenyl compounds. The detailed synthetic pathway includes:
- Formation of Thiazole Ring : Reacting appropriate thioketones with α-bromo ketones.
- Nitration : Introducing the nitro group on the phenyl ring using nitrating agents.
- Sulfonamide Coupling : Reacting the thiazole derivative with sulfonamide compounds to form the final product.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound against various cancer cell lines.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Antibacterial Activity
This compound has exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : The compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects in various models.
- Experimental Models : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
-
Case Study on Antibacterial Properties :
- In experiments involving E. coli infections in mice, administration of the compound led to a notable decrease in bacterial load, indicating its effectiveness as an antibacterial agent.
Q & A
Q. What are the key functional groups in this compound, and how do they influence reactivity?
The compound contains a thiazole ring , 3-nitrophenyl group , phenylsulfonamido moiety , and benzamide backbone . The thiazole ring enhances π-π stacking interactions with biological targets, while the nitro group at the 3-position on the phenyl ring increases electrophilicity and influences redox properties . The sulfonamido group contributes to hydrogen bonding and solubility modulation, critical for pharmacokinetic optimization .
Q. What is a recommended synthetic route for this compound?
A multi-step approach is typical:
- Step 1 : Synthesize the thiazole core via cyclocondensation of α-haloketones (e.g., 2-bromo-1-(3-nitrophenyl)ethanone) with thioamides under reflux in ethanol .
- Step 2 : Introduce the phenylsulfonamido group via nucleophilic substitution or coupling reactions, using catalysts like EDCI/HOBt in DMF .
- Step 3 : Purify intermediates via column chromatography and recrystallize from ethanol/water mixtures to achieve >95% purity .
Q. How does the nitro group's position (meta vs. para) affect reactivity?
The meta-nitro substitution (3-nitrophenyl) increases steric hindrance compared to para-substituted analogs, reducing rotational freedom and altering binding affinity to enzymes like kinases or Bcl-2 family proteins. This positional effect can be quantified using computational methods (e.g., molecular docking) .
Advanced Research Questions
Q. How can synthetic yield be optimized for the thiazole core formation?
Yield optimization strategies include:
- Temperature control : Refluxing at 80–90°C in ethanol minimizes side products like disulfide byproducts .
- Catalyst screening : Using Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
- Stoichiometric ratios : A 1:1 molar ratio of α-haloketone to thioamide reduces unreacted starting material .
- Real-time monitoring : TLC or in-situ NMR to track reaction progress and terminate at optimal conversion .
Q. How do contradictory spectral data (e.g., NMR shifts) across studies arise, and how can they be resolved?
Discrepancies in NMR data often stem from:
- Solvent effects : CDCl₃ vs. DMSO-d₶ can shift proton signals (e.g., aromatic protons in DMSO appear downfield due to hydrogen bonding) .
- Tautomeric equilibria : Thiazole rings may exhibit keto-enol tautomerism, altering peak multiplicity. Use variable-temperature NMR to confirm .
- Impurity interference : Recrystallize samples rigorously and compare with high-resolution mass spectrometry (HRMS) for validation .
Q. What methodologies are suitable for assessing its biological activity against apoptotic targets?
- In vitro assays : Measure Bcl-2/Bcl-xL inhibition using fluorescence polarization assays with FITC-labeled BH3 peptides .
- Cell-based studies : Evaluate apoptosis induction in cancer cell lines (e.g., Jurkat or HeLa) via Annexin V/PI staining .
- Structural analogs : Compare with ABT-737 (a known Bcl-2 inhibitor) to benchmark potency and selectivity .
Q. How can divergent synthetic protocols in literature be reconciled for reproducibility?
- Parameter standardization : Replicate reactions under controlled conditions (e.g., inert atmosphere, exact stoichiometry) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., sulfonamide hydrolysis derivatives) and adjust protecting groups .
- Cross-validation : Compare intermediates with published spectral data (e.g., ¹H NMR δ 7.60–8.18 ppm for aromatic protons in thiazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
